molecular formula C18H17N3O4 B2573589 4-((4-methoxybenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one CAS No. 849924-11-4

4-((4-methoxybenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one

Cat. No. B2573589
CAS RN: 849924-11-4
M. Wt: 339.351
InChI Key: VUWPTPBBFIFPDM-UHFFFAOYSA-N
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Description

The compound is a quinolinone derivative, which is a class of compounds that often exhibit biological activity and are frequently studied in medicinal chemistry . The presence of a methoxybenzylamino group suggests it might have additional properties or reactivity.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, contains a quinolinone core with a methoxybenzylamino group attached. Quinolinones are bicyclic compounds containing a benzene ring fused to a pyridone ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the quinolinone core and the methoxybenzylamino group. The nitro group at the 3-position of the quinolinone could potentially undergo reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the nitro group could influence its acidity, and the methoxy group could affect its solubility .

Scientific Research Applications

Catalytic Applications

Research highlights the utility of nitroarenes and azaaromatic compounds in catalysis, especially when reduced to their corresponding aminoarenes. For instance, various nitroarenes with substituents like chloro, methyl, or methoxy have been reduced to aminoarenes using formic acid and ruthenium catalysts, demonstrating high yields and selectivity. This methodology extends to heterocyclic compounds such as quinoline, showcasing the broad applicability of these reactions in synthesizing amino-functionalized heterocycles, which are valuable intermediates in organic synthesis (Watanabe et al., 1984).

Synthetic Methodologies

The 4-nitrobenzyl group has been utilized as a protective group for hydroxyl functions in synthetic chemistry. It offers selective removal in the presence of other benzyl-type protecting groups, providing a versatile tool for complex organic syntheses. The reduction of the nitro group to an amino group followed by electrochemical oxidation allows for clean and efficient deprotection, highlighting the significance of nitrobenzyl derivatives in synthetic strategies (Kukase et al., 1990).

Material Science

In the realm of material science, nitroquinolinone derivatives have been explored for their potential in constructing complex molecular frameworks. For example, mono- and dinuclear Ni(II) complexes constructed from quinazoline-type ligands exhibit interesting spectroscopic, electrochemical, and antimicrobial properties. These complexes demonstrate the utility of nitroquinolinone derivatives in developing materials with potential applications in electronics, catalysis, and as antimicrobial agents (Chai et al., 2017).

Antimicrobial Studies

Quinolinone derivatives have also been evaluated for their antimicrobial activities. Syntheses of 5-substituted isoquinolin-1-ones, followed by arylmethylation and subsequent modifications, have led to the development of compounds with potential as pro-drugs. These derivatives, especially those incorporating nitrofuranylmethyl groups, are investigated for their ability to release therapeutic drugs selectively within hypoxic solid tumors, indicating their significance in medicinal chemistry and drug design (Berry et al., 1997).

Future Directions

The study of quinolinone derivatives is a vibrant field in medicinal chemistry, and new compounds are continually being synthesized and evaluated for their biological activity. This particular compound, with its unique combination of functional groups, could be an interesting subject for future research .

properties

IUPAC Name

4-[(4-methoxyphenyl)methylamino]-1-methyl-3-nitroquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-20-15-6-4-3-5-14(15)16(17(18(20)22)21(23)24)19-11-12-7-9-13(25-2)10-8-12/h3-10,19H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWPTPBBFIFPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-methoxybenzyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one

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